molecular formula C17H11Cl2N5 B2885507 2,4-dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone CAS No. 338757-72-5

2,4-dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone

Cat. No. B2885507
CAS RN: 338757-72-5
M. Wt: 356.21
InChI Key: OJKYKQQWOJRAIS-GZIVZEMBSA-N
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Description

“2,4-dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of “2,4-dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone” is not explicitly mentioned in the sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone” are not explicitly mentioned in the sources .

Scientific Research Applications

Synthesis and Characterization

Hydrazones are notable for their versatile applications in synthetic chemistry, acting as key intermediates in the synthesis of various heterocyclic compounds. For instance, the synthesis and characterization of transition metal complexes using hydrazone ligands have been extensively studied. These complexes exhibit a range of melting points/decomposition temperatures, showcasing their stability and potential for further application in catalysis or as part of material science innovations (Abubakar, Musa, & Amusan, 2019). Similarly, crystal structures of hydrazones have been analyzed to understand their potential biological properties and interactions (Xu, Shu, & Hu, 2011).

Photophysical and Biological Activities

Hydrazones and their derivatives have been examined for their photophysical properties, indicating potential uses in optical materials or as photoresponsive molecules. The study of rhenium(I) complexes with hydrazone ligands highlights this aspect, revealing interesting luminescence properties that could be exploited in the development of novel luminescent materials or sensors (Barbazán, Carballo, Covelo, Lodeiro, Lima, & Vázquez-López, 2008).

Additionally, the antibacterial and antifungal activities of hydrazone derivatives underscore their importance in pharmaceutical research and development. This is exemplified by the synthesis of new derivatives that exhibit significant biological activity, opening avenues for the development of new therapeutic agents (Ibrahim, Khalaf, Ahmed, & Dalaf, 2021).

Supramolecular Chemistry and Self-Assembly

The ability of hydrazone derivatives to undergo self-assembly into helical structures due to specific interactions between pyrimidine groups has been explored. This self-organization into helical polymers presents a fascinating area of research, particularly for the development of novel polymeric materials with unique physical and chemical properties (Schmitt & Lehn, 2003).

properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5H-pyrimido[5,4-b]indol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5/c18-11-6-5-10(13(19)7-11)8-22-24-17-16-15(20-9-21-17)12-3-1-2-4-14(12)23-16/h1-9,23H,(H,20,21,24)/b22-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKYKQQWOJRAIS-GZIVZEMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)NN=CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)N/N=C/C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone

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